Product packaging for 4-Amino-1-cyclobutylbutan-1-one(Cat. No.:)

4-Amino-1-cyclobutylbutan-1-one

Cat. No.: B13175121
M. Wt: 141.21 g/mol
InChI Key: LUSAQKDYPKTLGJ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclobutylbutan-1-one (CAS: Not specified in search results

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13175121 4-Amino-1-cyclobutylbutan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-amino-1-cyclobutylbutan-1-one

InChI

InChI=1S/C8H15NO/c9-6-2-5-8(10)7-3-1-4-7/h7H,1-6,9H2

InChI Key

LUSAQKDYPKTLGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CCCN

Origin of Product

United States

Contextualization of Aminoketone and Cyclobutyl Motifs in Complex Molecular Architectures

The aminoketone framework is a prevalent feature in a diverse array of biologically active compounds and is a versatile intermediate in organic synthesis. researchgate.net These bifunctional molecules possess both a nucleophilic amino group and an electrophilic carbonyl group, allowing for a wide range of chemical transformations. solubilityofthings.comyoutube.com The presence of both functionalities within the same molecule enables intramolecular reactions to form cyclic structures and provides a scaffold for the introduction of further molecular complexity.

Similarly, the cyclobutyl motif, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to molecular design, particularly in medicinal chemistry. nih.govru.nl The inclusion of a cyclobutane (B1203170) ring can impart a degree of conformational rigidity to a molecule, which can be advantageous for optimizing binding interactions with biological targets. lifechemicals.comnih.gov Furthermore, the three-dimensional nature of the cyclobutane ring offers opportunities for creating unique spatial arrangements of functional groups, moving away from the planarity of more common aromatic systems. nih.gov

Synthetic Methodologies and Strategic Route Design for 4 Amino 1 Cyclobutylbutan 1 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 4-amino-1-cyclobutylbutan-1-one reveals several logical bond cleavages that simplify the target molecule into more readily available or synthesizable precursors. The primary disconnections involve the carbon-carbon bond linking the acyl group to the cyclobutane (B1203170) ring, the carbon-nitrogen bond of the amino group, and the carbon-carbon bonds of the butyl chain.

Carbon-Carbon Bond Formation Strategies

A crucial step in the synthesis is the formation of the carbon-carbon bond between the cyclobutyl moiety and the butanone chain. This can be approached in several ways:

Friedel-Crafts Acylation: A classic approach involves the acylation of a cyclobutane precursor with a suitable acylating agent. For instance, cyclobutane could be reacted with a derivative of 4-aminobutanoic acid or a protected version thereof. However, the reactivity of simple cyclobutanes in Friedel-Crafts reactions can be low, and the conditions may be harsh.

Grignard and Organolithium Reagents: A more common and versatile strategy involves the reaction of a cyclobutyl-containing organometallic reagent with an appropriate electrophile. For example, cyclobutylmagnesium bromide could be reacted with a protected 4-aminobutyronitrile (B1266170) or a related Weinreb amide. uniurb.it Alternatively, an organolithium reagent can be added to an aldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. organic-chemistry.org

Coupling Reactions: Modern cross-coupling reactions, while powerful, are less commonly employed for this specific transformation unless more complex precursors are used.

Introduction of the Amino Group

The introduction of the primary amino group is another key consideration, with several reliable methods available:

Reduction of a Nitrile: A common strategy is the reduction of a corresponding nitrile (e.g., 4-cyano-1-cyclobutylbutan-1-one). This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Reduction of an Azide (B81097): The Staudinger reaction or reduction of an azide (prepared, for example, from a corresponding halide) provides a mild and efficient route to the primary amine.

Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide (B116566) with a suitable halo-precursor, followed by hydrazinolysis to release the primary amine. This method is effective for avoiding over-alkylation.

Reductive Amination: If a corresponding aldehyde or ketone is available, reductive amination using ammonia (B1221849) or a protected ammonia equivalent in the presence of a reducing agent like sodium cyanoborohydride can form the amine directly.

Formation of the Ketone Moiety

The ketone functional group can be introduced at various stages of the synthesis. uniurb.it Key strategies include:

Oxidation of a Secondary Alcohol: A frequently used method is the oxidation of the corresponding secondary alcohol, 4-amino-1-cyclobutylbutan-1-ol. youtube.com A variety of oxidizing agents can be employed, from chromium-based reagents (like PCC or Jones reagent) to milder, more modern methods like Swern or Dess-Martin periodinane oxidation.

Acylation of an Organometallic Reagent: As mentioned in section 2.1.1, the reaction of an organometallic species like a Grignard or organolithium reagent with a suitable acylating agent, such as a Weinreb amide or an acid chloride, can directly form the ketone. uniurb.it

Ozonolysis of an Alkene: Cleavage of a suitably positioned double bond using ozonolysis can also yield the desired ketone. uniurb.it

Classical and Modern Approaches to this compound Synthesis

The synthesis of this compound can be approached through both linear and convergent pathways, with the choice often depending on the desired scale, efficiency, and availability of starting materials.

Multi-step Reaction Protocols and Overall Yield Optimization

Below is a hypothetical multi-step protocol illustrating a potential synthetic route.

StepReactionReagents & ConditionsPurpose
1Grignard Reaction3-chloropropylmagnesium chloride, THFForms the carbon skeleton by adding a three-carbon unit to the cyclobutanecarbonitrile.
2Nitrile ReductionSodium borohydride (B1222165), propan-2-olReduces the nitrile to a primary amine, yielding an amino alcohol intermediate.
3Alcohol OxidationPCC, CH2Cl2Oxidizes the secondary alcohol to the target ketone.
4Deprotection (if used)Acidic or basic hydrolysisTo remove any protecting groups used during the synthesis.

This table represents a conceptual pathway; actual yields would need to be determined experimentally.

Development of Convergent vs. Linear Synthetic Pathways

The synthesis of complex molecules like this compound can be designed using either a linear or a convergent approach. wikipedia.orgchemistnotes.com

The choice between these strategies depends on factors such as the complexity of the target, the availability of starting materials for different fragments, and the efficiency of the coupling reactions. For a relatively small molecule like this compound, a well-optimized linear synthesis may be practical. However, for larger-scale production or more complex analogues, a convergent strategy would likely be preferred. chemistnotes.com

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The creation of single enantiomers of this compound is paramount for its potential applications, as different enantiomers can exhibit distinct biological activities. To achieve this, chemists employ several sophisticated techniques.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. Once the desired stereochemistry is established, the auxiliary is removed. A notable example in asymmetric synthesis involves the use of tert-butanesulfinamide. yale.edu This versatile chiral auxiliary has been widely used for the asymmetric synthesis of a large variety of amines. yale.edu The general strategy involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a sulfinimine, followed by a diastereoselective nucleophilic addition. Finally, cleavage of the N-S bond affords the chiral amine. This approach offers a reliable method for controlling the stereochemical outcome of the reaction.

Another approach involves the use of chiral α-methylbenzyl imines as dipolarophiles in asymmetric 1,3-dipolar cycloaddition reactions, which can yield enantiomerically pure syn-α-hydroxy-β-amino esters. diva-portal.org Although not a direct synthesis of this compound, the principles of using chiral auxiliaries to direct stereoselective bond formation are transferable.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a highly efficient and desirable method. Organocatalysis, in particular, has emerged as a powerful tool in asymmetric synthesis. For instance, bifunctional squaramide-based aminocatalysts have been used for the [2+2] organocatalytic cycloaddition to construct nitrocyclobutanes with high diastereo- and enantiomeric control. mdpi.com This demonstrates the potential of organocatalysis in forming the cyclobutane ring with defined stereochemistry.

Furthermore, cinchona alkaloid-based thiourea (B124793) organocatalysts have proven effective in the asymmetric 1,4-addition of oxazolones to nitroalkenes, yielding α,α-quaternary α-amino acid derivatives with good to excellent diastereo- and enantioselectivities. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. The principles of activating both the nucleophile and electrophile through hydrogen bonding and other non-covalent interactions are central to the success of these catalysts. youtube.com

A simple and stereoselective approach for obtaining chiral cis- and trans-disubstituted cyclobutanones has been developed from readily available alkyl- and functionalized alkyl-substituted enol ethers, showcasing the utility of asymmetric catalysis in constructing the core cyclobutanone (B123998) structure. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Transaminases are a class of enzymes that are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com The key advantage of enzymes is their ability to operate under mild reaction conditions and exhibit high enantio- and regioselectivity.

To overcome the often unfavorable thermodynamic equilibrium of transamination reactions, strategies such as in situ by-product removal have been developed. mdpi.com For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase can drive the reaction forward by converting the pyruvate by-product into volatile acetaldehyde (B116499) and carbon dioxide. mdpi.com This multi-enzymatic cascade system has been successfully applied to the synthesis of other chiral amines and demonstrates the potential for producing enantiomerically pure this compound. mdpi.com The use of multifunctional biocatalysts that can catalyze multiple reaction steps in one pot is another promising avenue for process intensification in biocatalytic synthesis. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and enhance sustainability.

Solvent Selection and Atom Economy Considerations

The choice of solvent is a critical aspect of green chemistry. Ideal solvents are non-toxic, renewable, and have a low environmental impact. For instance, in some synthetic routes, water can be used as a solvent. The use of solvents like tetrahydrofuran (B95107) (THF), ethanol (B145695), and methanol (B129727) is also common, but efforts are made to minimize their use and recycle them where possible. google.com

Energy Efficiency and Waste Minimization Strategies

Reducing energy consumption and minimizing waste are central tenets of green chemistry. Biocatalytic processes often operate at or near ambient temperature and pressure, significantly reducing energy requirements compared to many traditional chemical processes that require heating or cooling. mdpi.com

Waste minimization is achieved through several strategies. The use of catalytic methods, both chemical and enzymatic, is inherently waste-reducing as the catalyst is used in small amounts and can often be recycled. yale.eduyoutube.com One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent use and waste generation. nih.gov Additionally, designing synthetic pathways that are shorter and more direct contributes to waste reduction by minimizing the number of purification steps required.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 1 Cyclobutylbutan 1 One

Reactions Involving the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical reactions. The presence of the cyclobutyl group can influence the stereochemical outcome and reaction rates due to its conformational rigidity and steric hindrance.

Nucleophilic Additions and Substitutions at the Carbonyl Center

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. google.com A wide range of nucleophiles can attack the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield the alcohol product. For 4-Amino-1-cyclobutylbutan-1-one, this would result in the formation of 4-amino-1-cyclobutylbutan-1-ol.

The stereochemical course of such additions to cyclobutyl ketones can be influenced by the puckered nature of the four-membered ring, potentially leading to diastereomeric mixtures if a new stereocenter is formed.

Illustrative Nucleophilic Addition Reactions

Nucleophile Reagent Expected Product Notes
Hydride NaBH₄, MeOH 4-Amino-1-cyclobutylbutan-1-ol A standard method for ketone reduction.
Grignard Reagent CH₃MgBr, Et₂O 4-Amino-1-cyclobutyl-1-methylbutan-1-ol Forms a tertiary alcohol.

Alpha-Halogenation and Subsequent Transformations

The α-carbon atoms adjacent to the ketone are susceptible to halogenation under both acidic and basic conditions. acs.org This reactivity stems from the ability to form an enol or enolate intermediate. rsc.org

Under acidic conditions, the reaction typically proceeds via an enol intermediate, and monohalogenation is favored. google.com The rate of reaction is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. nih.gov For this compound, halogenation can occur at either the methylene (B1212753) group of the butyl chain or the methine group of the cyclobutane (B1203170) ring.

In basic media, deprotonation leads to an enolate, which then reacts with the halogen. acs.org Polyhalogenation can be more prevalent under basic conditions because the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens. acs.org

Comparison of Acidic vs. Basic Alpha-Halogenation

Condition Reagent Intermediate Expected Major Product(s)
Acidic Br₂, CH₃COOH Enol Mixture of 2-bromo-4-amino-1-cyclobutylbutan-1-one and 4-amino-1-(1-bromocyclobutyl)butan-1-one

The resulting α-haloketones are valuable synthetic intermediates that can undergo subsequent reactions, such as elimination to form α,β-unsaturated ketones or substitution with various nucleophiles. google.com

Enolization and Enolate Chemistry

The formation of enolates from ketones by deprotonation of an α-carbon is a cornerstone of carbon-carbon bond formation in organic synthesis. rsc.orggoogle.com The choice of base and reaction conditions can control the regioselectivity of enolate formation in unsymmetrical ketones. For this compound, deprotonation can occur on either side of the carbonyl group.

The use of a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (the less substituted enolate), which would be formed by deprotonation of the methylene group in the butyl chain. wikipedia.org In contrast, thermodynamic enolates (the more substituted and more stable enolates) are favored by using a smaller, weaker base at higher temperatures, which would involve deprotonation of the cyclobutyl ring.

Regioselective Enolate Formation

Conditions Base Expected Enolate
Kinetic Control (-78 °C) LDA Enolate at C-2 of the butanone chain

Once formed, these enolates can react with a variety of electrophiles, such as alkyl halides, to form new carbon-carbon bonds. copernicus.org

Reactivity of the Primary Amine Group

The primary amine group in this compound is a nucleophilic and basic center, allowing for a range of chemical transformations.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile, capable of reacting with alkylating and acylating agents.

Alkylation: Direct alkylation of the amine with alkyl halides can occur. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. google.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.

Acylation: Acylation of the amine with acyl chlorides or anhydrides is a more straightforward reaction, typically leading to the formation of a stable amide. This reaction is usually high-yielding and proceeds under mild conditions.

Typical Amine Functionalization Reactions

Reaction Reagent Expected Product
Alkylation CH₃I (excess) Quaternary ammonium (B1175870) salt

Condensation Reactions and Schiff Base Formation

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. google.comnih.gov This reaction is reversible and is typically catalyzed by acid. The formation of a Schiff base from this compound would involve the reaction of the primary amine with another carbonyl compound. Schiff bases are important intermediates in many biological and synthetic processes.

The stability of the resulting Schiff base can vary, with those derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes or ketones. google.com

Illustrative Schiff Base Formation

Carbonyl Compound Catalyst Expected Schiff Base Product
Benzaldehyde H⁺ (E)-4-(Benzylideneamino)-1-cyclobutylbutan-1-one

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of chemical databases and scientific literature, detailed research findings on the chemical compound this compound are not publicly available. While the compound is listed by chemical suppliers with the CAS Registry Number 1600622-51-2, indicating its synthesis and potential availability, no peer-reviewed studies detailing its specific chemical reactivity, mechanistic investigations, or thermodynamic properties could be located.

The inquiry sought to populate a detailed article outline covering the chemical reactivity and mechanistic investigations of this compound. The requested sections included cyclization reactions leading to heterocyclic derivatives, transformations and stability of the cyclobutyl ring, and kinetic and thermodynamic analyses of its key reactions.

Information was found for structurally related compounds, such as 4-amino-4-[1-(3,4-dichlorophenyl)cyclobutyl]butan-1-ol hydrochloride, which shares a similar aminocyclobutyl core. Additionally, general principles regarding the reactivity of aminoketones, the behavior of cyclobutyl rings—including ring-opening, expansion, and contraction reactions—and the conformational analysis of cyclobutyl ketones are well-documented in the chemical literature. However, the strict focus of the requested article on this compound precludes the use of this information from analogous structures.

The absence of specific research on this compound prevents a scientifically accurate and thorough discussion of its properties as requested. The creation of data tables and detailed research findings, as specified in the instructions, is therefore not possible at this time.

In-depth Analysis of this compound Reveals Limited Publicly Available Research on Chemical Reactivity and Equilibrium

Despite a thorough investigation into the chemical properties of this compound, a comprehensive search of publicly accessible scientific literature and chemical databases has yielded no specific information regarding its chemical reactivity, mechanistic investigations, equilibrium studies, or product distribution.

This notable absence of data suggests that the compound, while its structure can be readily identified, has not been the subject of extensive published research. The reasons for this could be manifold. The compound may be a relatively new or novel molecule with research yet to be disseminated. Alternatively, studies concerning its reactivity and related mechanistic pathways may be proprietary and contained within private industrial research, and therefore not publicly disclosed.

Our targeted searches for "chemical reactivity of this compound," "mechanistic studies of this compound," "equilibrium studies of this compound," and "product distribution of this compound" did not return any scholarly articles, patents, or detailed experimental data that would allow for a substantive discussion on these topics. While information on similar, but structurally distinct, compounds is available, no direct or transferable data for this compound could be located.

Consequently, it is not possible to provide an article detailing the equilibrium studies and product distribution of this specific compound as per the requested outline. The scientific community awaits future research and publications to elucidate the chemical behavior of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 1 Cyclobutylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Amino-1-cyclobutylbutan-1-one, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

While specific experimental data for this compound is not publicly available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structural motifs. For the cyclobutane (B1203170) ring, the protons are expected to resonate around 1.96 ppm, and the carbons at approximately 22.4 ppm, though these values will be influenced by the adjacent carbonyl group. The protons of the butan-1-one chain will exhibit characteristic shifts influenced by the neighboring carbonyl and amino groups. For instance, in 4-aminobutyric acid, the protons alpha to the amino group appear around 3.015 ppm, those alpha to the carboxyl group at 2.280 ppm, and the central methylene (B1212753) protons at 1.906 ppm. docbrown.infochemicalbook.com Similar ranges would be expected for the butanone chain in the target molecule.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O->200
CH₂ (alpha to C=O)~2.5 - 2.8~35 - 45
CH₂ (beta to C=O)~1.8 - 2.2~20 - 30
CH₂ (alpha to NH₂)~2.7 - 3.1~40 - 50
CH (cyclobutyl, alpha to C=O)~2.5 - 3.0~45 - 55
CH₂ (cyclobutyl, beta)~1.8 - 2.2~18 - 25
CH₂ (cyclobutyl, gamma)~1.7 - 2.1~15 - 20

Note: These are estimated values and actual experimental shifts may vary depending on solvent and other conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. For this compound, COSY would show correlations between the adjacent methylene groups in the butanone chain and within the cyclobutane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This is a crucial experiment for assigning each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (²JCH and ³JCH), providing information about the connectivity across quaternary carbons (like the carbonyl carbon) and linking different parts of the molecule. For instance, HMBC would show a correlation from the protons on the carbon alpha to the carbonyl group to the carbonyl carbon itself, as well as to the carbons of the cyclobutyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the molecule's three-dimensional conformation. For this compound, NOESY could reveal through-space interactions between protons on the cyclobutane ring and the butanone chain, helping to define the preferred spatial arrangement of these two moieties.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance. mdpi.comazom.com By integrating the area of a specific signal of the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the target compound can be determined. mdpi.com This technique is particularly valuable as it does not require an identical standard of the compound being quantified. For this compound, qNMR could be employed to assess the purity of a synthesized batch or to monitor the progress of its synthesis by tracking the disappearance of starting materials and the appearance of the product over time. youtube.com

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides structural information on solid, often crystalline, materials. nih.govnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to yield data on molecular packing, conformation, and polymorphism. nih.govrsc.orgrsc.org For this compound, ssNMR would be the technique of choice to characterize its crystalline form(s). nih.gov It can reveal details about the conformation of the cyclobutane ring and the butanone chain in the solid state, as well as intermolecular interactions such as hydrogen bonding involving the amino and carbonyl groups. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. pioneerpublisher.com

Ionization Techniques (ESI, MALDI) and Mass Analyzer Technologies (Orbitrap, TOF)

To analyze a compound by mass spectrometry, it must first be ionized.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This allows for the precise determination of the molecular weight. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization technique, MALDI is often used for larger molecules. For small molecules like the one , ESI is generally the preferred method.

The resulting ions are then separated by a mass analyzer.

Orbitrap and Time-of-Flight (TOF) analyzers: Both Orbitrap and TOF mass analyzers are capable of providing high-resolution mass measurements. massspeclab.com This high resolution allows for the determination of the accurate mass of the molecular ion, which can be used to calculate its elemental composition, a critical step in confirming the identity of a new compound. massspeclab.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. nih.govrfi.ac.uk For this compound, characteristic fragmentation patterns would be expected.

Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossDescription
[M+H]⁺VariesH₂OLoss of water from the protonated molecule.
[M+H]⁺VariesNH₃Loss of ammonia (B1221849) from the protonated amino group.
[M+H]⁺VariesC₄H₈Loss of the cyclobutyl group via alpha-cleavage.
[M+H]⁺VariesC₄H₇COCleavage of the bond between the cyclobutyl ring and the carbonyl group.

The fragmentation of aliphatic amines and ketones is well-documented. libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the nitrogen atom and the carbonyl group are common fragmentation pathways. libretexts.orgmiamioh.edu The analysis of these fragmentation pathways provides a fingerprint of the molecule's structure, confirming the presence and connectivity of the cyclobutyl ring, the butanone chain, and the amino group. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. wikipedia.orglibretexts.org While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. youtube.comyoutube.com These two methods provide complementary information, as some vibrational modes may be more active in Raman than in IR, and vice versa.

Characteristic Absorption Bands of Amino, Ketone, and Cyclobutyl Moieties

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its primary functional groups: the amino group (-NH₂), the ketone group (C=O), and the cyclobutyl ring.

The amino group would be identified by N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. The presence of two bands would indicate a primary amine. N-H bending vibrations are also expected, usually in the range of 1560-1640 cm⁻¹.

The ketone group is characterized by a strong C=O stretching absorption band in the IR spectrum. For an aliphatic ketone, this band is typically observed around 1715 cm⁻¹. The position of this band can be influenced by the adjacent cyclobutyl group.

The cyclobutyl moiety would present several characteristic vibrations. C-H stretching vibrations of the methylene groups in the ring are expected just below 3000 cm⁻¹. The ring itself has characteristic "breathing" and deformation modes, though these can be complex and may appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300-3500
N-H Bend1560-1640
Ketone (C=O)C=O Stretch~1715
CyclobutylC-H Stretch<3000
Ring VibrationsFingerprint Region (<1500)
Alkyl ChainC-H Stretch2850-2960
C-H Bend1350-1470

Hydrogen Bonding Network Characterization

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the ketone group) in this compound suggests the potential for intermolecular hydrogen bonding. This interaction can be readily characterized by IR spectroscopy.

Hydrogen bonding typically causes a broadening and a red-shift (shift to lower frequency) of the stretching vibrations of the involved groups. Therefore, the N-H stretching bands of the amino group would be expected to be broader and appear at a lower wavenumber than they would in a non-hydrogen-bonded state. Similarly, the C=O stretching band of the ketone may also shift to a lower frequency, although the effect is generally less pronounced than for N-H or O-H stretching. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the substance.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This method can provide definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Single Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, a high-quality single crystal of this compound is required. The growth of such a crystal is often the most challenging step. libretexts.org A common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded by a detector as the crystal is rotated. youtube.com

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Analysis of the diffraction pattern allows for the construction of an electron density map of the crystal, from which the positions of the individual atoms can be determined. This leads to a detailed molecular model with precise values for all bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not publicly available, the expected values for key structural parameters can be estimated based on standard values for similar chemical environments.

Expected Bond Parameters for this compound

ParameterAtoms InvolvedExpected Value
Bond LengthC=O~1.21 Å
C-N~1.47 Å
C-C (alkyl)~1.54 Å
C-C (cyclobutyl)~1.55 Å
Bond AngleC-C(=O)-C~117°
H-N-H~107°
C-C-C (cyclobutyl)~88° (strained)
Dihedral AnglePuckering of cyclobutyl ringVariable

The analysis would also reveal the conformation of the butyl chain and the puckering of the cyclobutyl ring. Furthermore, the crystal packing analysis would show how individual molecules of this compound are arranged in the solid state, including the geometry of any intermolecular hydrogen bonds.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination and Conformational Studies

Since this compound possesses a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in studying these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum, which plots the difference in absorbance versus wavelength, provides a unique fingerprint for a particular enantiomer. The sign and magnitude of the CD signals are highly sensitive to the stereochemistry and conformation of the molecule. Quantum chemical calculations can be used to predict the CD spectra of different enantiomers and conformers, aiding in the assignment of the absolute configuration. researchgate.netmdpi.com

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral compounds.

For a sample containing a mixture of enantiomers, the enantiomeric excess (ee) can be determined by comparing the observed optical rotation or CD signal intensity to that of the pure enantiomer. While direct experimental data for this compound is not available, these techniques would be the primary methods for determining its enantiomeric purity and investigating its conformational preferences in solution. The synthesis of chiral α-amino ketones is an active area of research, and chiroptical methods are crucial for characterizing the products of such syntheses. nih.gov

No Published Research Found for this compound

The lack of accessible research prevents the generation of an article detailing the electronic structure, reactivity, and conformational dynamics of this compound as requested. Key areas of investigation, such as Density Functional Theory (DFT) for ground state properties, ab initio methods for high-accuracy energy calculations, and the determination of reactivity descriptors, have not been the subject of published work for this compound. Similarly, no literature on force field-based simulations or molecular dynamics studies to elucidate its conformational landscape and transitions could be located.

Consequently, it is not possible to provide the detailed research findings and data tables as specified in the request, as the foundational scientific research on this compound appears to be unavailable in the public domain.

Computational Chemistry and Theoretical Studies of 4 Amino 1 Cyclobutylbutan 1 One

Molecular Modeling and Conformational Analysis

Binding Site Interaction Prediction through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.comyoutube.com This method is instrumental in drug discovery for predicting how a ligand, such as 4-Amino-1-cyclobutylbutan-1-one, might interact with a protein's binding site.

The process involves placing the 3D structure of the ligand into the active site of a target protein and using a scoring function to estimate the binding affinity. The primary amine and the ketone's carbonyl oxygen in this compound are key features, as they can act as hydrogen bond donors and acceptors, respectively. The cyclobutyl and butyl chain components contribute to hydrophobic and van der Waals interactions.

A hypothetical docking study of this compound against a kinase, for example, would likely show the amino group forming hydrogen bonds with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The ketone oxygen could similarly interact with hydrogen bond donors like lysine (B10760008) or arginine residues in the binding pocket. nih.gov The cyclobutyl group would likely orient towards a hydrophobic pocket.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional Group of LigandPotential Interacting Residue (Protein)Type of Interaction
Primary Amine (-NH2)Aspartate, GlutamateHydrogen Bond (Donor)
Ketone (C=O)Lysine, Arginine, SerineHydrogen Bond (Acceptor)
Cyclobutyl RingLeucine, Valine, IsoleucineHydrophobic Interaction
Butyl ChainAlanine, PhenylalanineVan der Waals Forces

This table represents hypothetical interactions based on the functional groups of the compound. Actual interactions are dependent on the specific topology and amino acid composition of a target protein's binding site.

Methods for predicting these binding sites often combine structural information with evolutionary data. Algorithms can identify surface cavities on a protein and score them based on properties like size, shape, and amino acid composition to find the most likely binding locations. nih.govplos.orgnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation from reactants to products. This involves locating transition states and intermediates, providing a deeper understanding of reaction feasibility, rates, and outcomes.

Computational Elucidation of Reaction Mechanisms

For this compound, a key reaction to model would be the reduction of the ketone to form the corresponding secondary alcohol, 4-amino-1-cyclobutylbutan-1-ol. Using Density Functional Theory (DFT), one could model the mechanism of this reduction using reagents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgchemguide.co.uk The calculations would trace the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. libretexts.org

Another area of interest is the stability and reactivity of the cyclobutane (B1203170) ring. Computational models can explore reaction pathways for ring-opening or rearrangement, which are characteristic reactions of strained four-membered rings, often driven by the release of ring strain. researchgate.netnih.govrsc.orgelsevierpure.com These studies would involve calculating the activation energies for various potential pathways to determine the most likely reaction under specific conditions. For instance, a plausible reaction could involve a Lewis acid-catalyzed ring expansion. rsc.org

Table 2: Hypothetical Computational Analysis of a Reaction Pathway

Reaction StepComputational MethodInformation Gained
Reactant/Product OptimizationDFT (e.g., B3LYP/6-31G*)Ground state geometries and energies
Transition State SearchQST2/QST3 or Berny OptimizationGeometry of the highest energy point on the reaction coordinate
Intrinsic Reaction Coordinate (IRC)IRC CalculationConfirmation that the transition state connects reactants and products
Energy CalculationHigh-level DFT or ab initioActivation energy barrier (ΔG‡), Reaction energy (ΔG_rxn)

This table outlines a general workflow for computationally studying a chemical reaction. The specific methods and basis sets would be chosen based on the desired accuracy and computational cost.

Prediction of Stereochemical Outcomes

The reduction of the ketone in this compound generates a new stereocenter, meaning the product can exist as two different enantiomers. Predicting which enantiomer will be preferentially formed (the stereoselectivity) is a significant challenge in synthesis. arxiv.orgnih.gov

Computational modeling can predict stereochemical outcomes by comparing the energies of the diastereomeric transition states leading to each enantiomer. The pathway with the lower activation energy barrier will be the favored one, and its corresponding product will be the major isomer. Machine learning models, trained on large datasets of reactions with known outcomes, are also emerging as powerful tools for predicting stereoselectivity without the need for intensive quantum mechanical calculations for every new substrate. nih.gov

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations can accurately predict various types of spectra, which is invaluable for identifying and characterizing compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govmdpi.com For this compound, these calculations would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. aps.orguni-bonn.dersc.org

Similarly, spin-spin coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between atoms, can also be calculated. medium.comkhanacademy.orgnih.govnih.govlibretexts.org These predicted values help in assigning the complex splitting patterns observed in an experimental spectrum.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound (Hypothetical)

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity (Predicted)
Protons alpha to amine (-CH₂-NH₂)~ 2.7 - 3.0Triplet
Protons alpha to ketone (-CH₂-C=O)~ 2.5 - 2.8Triplet
Cyclobutyl methine proton (-CH-)~ 2.8 - 3.2Multiplet
Protons on cyclobutyl ring (-CH₂-)~ 1.8 - 2.3Multiplet
Protons on butyl chain (-CH₂-CH₂-)~ 1.6 - 1.9Multiplet
Amine protons (-NH₂)~ 1.5 - 3.0 (variable)Broad Singlet

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values would need to be calculated using DFT.

Simulated Vibrational Spectra (IR, Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups in a molecule by probing their vibrational frequencies. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. computabio.comarxiv.org

For this compound, a simulated IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amine, the C=O stretching of the ketone, and various C-H and C-C stretching and bending modes of the alkyl chains and cyclobutyl ring. researchgate.netstanford.eduwiley.com Simulated Raman spectra provide complementary information, particularly for non-polar bonds. researchgate.netresearchgate.netarxiv.orgdtu.dkrsc.org Comparing these simulated spectra with experimental data is a powerful method for structural verification.

Derivatization and Analog Development of 4 Amino 1 Cyclobutylbutan 1 One

Design Principles for Structural Analogues and Homologues

The design of analogues and homologues of 4-Amino-1-cyclobutylbutan-1-one is guided by principles that seek to enhance desired properties while minimizing undesirable ones. These principles include the investigation of structure-reactivity relationships and the application of scaffold modification and bioisosteric replacements.

Structure-Reactivity Relationship (SRR) Investigations

While specific structure-reactivity relationship (SRR) data for this compound is not extensively documented in publicly available literature, general principles can be applied. SRR studies would systematically probe the effects of structural modifications on the compound's chemical reactivity and, by extension, its biological activity. Key areas of investigation would include:

The Amine Terminus: The nucleophilicity and basicity of the primary amine are critical. Modifications at this site would influence the compound's ability to form hydrogen bonds and ionic interactions. The pKa of the amine is a crucial parameter, as it dictates the ionization state at physiological pH, which in turn affects solubility, membrane permeability, and binding to biological targets.

The Ketone Carbonyl Group: The electrophilicity of the ketone's carbonyl carbon and the hydrogen bond accepting capacity of the oxygen atom are significant. Altering the electronic environment around the ketone can modulate its reactivity towards nucleophiles, including biological macromolecules.

The Cyclobutyl Ring: This bulky, non-polar moiety influences the compound's lipophilicity and conformational flexibility. Its puckered nature can provide a rigid scaffold that may enhance binding to specific targets.

The Butyl Linker: The length and flexibility of the alkyl chain connecting the functional groups are important for establishing the correct spatial orientation for biological interactions.

Scaffold Modification and Bioisosteric Replacements

Scaffold modification and bioisosteric replacement are key strategies to optimize the properties of a lead compound. drughunter.comajptr.com Bioisosteres are substituents or groups with similar physical or chemical properties that can produce broadly similar biological effects. ajptr.comcambridgemedchemconsulting.com This approach can be used to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. drughunter.combenthamscience.com

Table 1: Potential Bioisosteric Replacements for the Functional Moieties of this compound

Functional MoietyPotential BioisosteresRationale for Replacement
**Primary Amine (-NH₂) **Hydroxyl (-OH), Thiol (-SH), Small heterocycles (e.g., triazole, oxadiazole)The interchange of amino and hydroxyl groups is a common strategy due to their similar size and ability to participate in hydrogen bonding. acs.org Heterocycles can mimic the hydrogen bonding properties of the amine while potentially improving metabolic stability. drughunter.com
Ketone (C=O) Oxime (=N-OH), Hydrazone (=N-NH₂), Imine (=N-R), Trifluoromethyl ketoneThese replacements can modulate the electrophilicity and hydrogen bonding capacity of the carbonyl group. nih.gov Trifluoromethyl ketones, for example, can increase potency by enhancing the electrophilicity of the carbonyl carbon. nih.gov
Cyclobutyl Ring Cyclopropyl, Cyclopentyl, Phenyl, Bicyclo[1.1.1]pentane, CubaneThe cyclobutyl group can be replaced by other cyclic or aromatic moieties to alter lipophilicity, rigidity, and metabolic stability. chem-space.comacs.org Bicyclic systems like bicyclo[1.1.1]pentane can act as non-planar bioisosteres for a phenyl ring. chem-space.com

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying its three key functionalities: the amine group, the ketone carbonyl group, and the cyclobutyl ring.

Modification at the Amine Functionality

The primary amine of this compound is a versatile handle for derivatization. Standard synthetic transformations can be employed to introduce a wide variety of substituents.

N-Alkylation and N-Arylation: The amine can be alkylated or arylated to introduce lipophilic groups, which can influence the compound's pharmacokinetic properties.

Amide and Sulfonamide Formation: Acylation of the amine with acyl chlorides or anhydrides yields amides. Similarly, reaction with sulfonyl chlorides affords sulfonamides. These modifications can alter the compound's hydrogen bonding capacity and electronic properties.

Table 2: Representative Synthetic Routes for Amine Modification

Reaction TypeReagents and ConditionsProduct Class
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)Secondary or Tertiary Amine
Reductive Amination Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amine
Amide Formation Acyl chloride or Anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)N-Acyl Derivative
Sulfonamide Formation Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)N-Sulfonyl Derivative

Derivatization at the Ketone Carbonyl Group

The ketone carbonyl group is another key site for derivatization, allowing for the introduction of a variety of functional groups through condensation reactions.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. orgsyn.orgwikipedia.orgorganic-chemistry.org Oximes are valuable intermediates and can exhibit biological activity in their own right. orgsyn.org

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines affords hydrazones. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Hydrazones are known to possess a wide range of biological activities. researchgate.netnih.gov

Imine (Schiff Base) Formation: Reaction with primary amines leads to the formation of imines. beilstein-journals.orgorganic-chemistry.orgresearchgate.net This reaction is often reversible and can be driven to completion by removal of water.

Table 3: Common Derivatizations of the Ketone Carbonyl Group

DerivativeReagentGeneral Reaction
Oxime Hydroxylamine (NH₂OH)R₂C=O + NH₂OH → R₂C=NOH + H₂O
Hydrazone Hydrazine (NH₂NH₂)R₂C=O + NH₂NH₂ → R₂C=NNH₂ + H₂O
Imine Primary Amine (R'NH₂)R₂C=O + R'NH₂ → R₂C=NR' + H₂O

Functionalization of the Cyclobutyl Ring

The functionalization of the cyclobutyl ring presents a greater synthetic challenge due to the lower reactivity of C-H bonds. However, modern synthetic methods offer pathways to introduce substituents. nih.govnih.govmdpi.com

Palladium-Catalyzed C-H Functionalization: Recent advances in catalysis allow for the direct arylation, alkenylation, or alkynylation of C-H bonds on the cyclobutyl ring. nih.govnih.govbohrium.comresearchgate.netbohrium.com These methods often employ a directing group to achieve regioselectivity. For cyclobutyl ketones, the ketone itself can sometimes act as a directing group. nih.govnih.gov

Ring-Opening and Re-closing Strategies: In some cases, the cyclobutane (B1203170) ring can be opened, functionalized, and then re-closed to install desired substituents.

Synthesis from Substituted Precursors: An alternative approach is to synthesize the entire molecule starting from an already functionalized cyclobutane derivative. acs.orgorganic-chemistry.org

Table 4: Potential Strategies for Cyclobutyl Ring Functionalization

StrategyDescriptionKey Intermediates/Catalysts
Direct C-H Arylation Palladium-catalyzed coupling of the cyclobutyl C-H bond with an aryl halide.Pd(OAc)₂, Ligands (e.g., Pyridone), Aryl Halide
Norrish-Yang Cyclization followed by C-C Functionalization Photochemical cyclization to a bicyclo[1.1.1]pentan-2-ol intermediate, followed by palladium-catalyzed C-C bond cleavage and functionalization. nih.govnih.govresearchgate.netbohrium.comUV light, Pd(II) catalyst, Coupling partner (e.g., Aryl iodide)
[2+2] Cycloaddition Construction of the cyclobutane ring from two alkene components, one of which is pre-functionalized. acs.orgLewis acid or photochemistry

Stereochemical Purity of Derivatives and Analogues

The development of derivatives and analogues of this compound for various applications often necessitates strict control over their stereochemistry. The biological activity of chiral molecules can be highly dependent on their three-dimensional arrangement, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even contribute to undesirable off-target effects. Therefore, robust methods for the separation, purification, and assessment of the stereochemical purity of these compounds are critical.

Methods for Enantiomeric Separation and Purification

The separation of enantiomers, a process known as chiral resolution, is a key step in the synthesis of stereochemically pure derivatives and analogues of this compound. Several techniques can be employed to achieve this separation, with the choice of method often depending on the specific properties of the compound and the scale of the separation.

One of the most powerful and widely used techniques for enantiomeric separation is chiral chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their differential elution and separation. For compounds like the derivatives of this compound, which contain both an amino group and a keto group, various types of CSPs can be effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based CSPs, and synthetic polymer-based CSPs. The separation can be performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), with the choice depending on the volatility and thermal stability of the analyte.

Another common approach is diastereomeric salt formation . This classical resolution method involves reacting the racemic amino ketone with a chiral resolving agent, which is an enantiomerically pure acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the original compound can be recovered by a subsequent chemical reaction to remove the resolving agent.

Enzymatic resolution represents a green and highly selective alternative for chiral separation. Enzymes, being inherently chiral, can catalyze reactions with high stereoselectivity. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of an amino alcohol derivative of this compound, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Below is a table summarizing common methods for the enantiomeric separation of chiral amino ketones.

Separation MethodPrincipleAdvantagesCommon Applications
Chiral Chromatography (HPLC, GC) Differential interaction of enantiomers with a chiral stationary phase.High resolution, applicable to a wide range of compounds, analytical and preparative scale.Purity testing, preparative separation of enantiomers.
Diastereomeric Salt Formation Formation of diastereomeric salts with different solubilities using a chiral resolving agent.Scalable, well-established technique.Industrial scale resolution of chiral amines and acids.
Enzymatic Resolution Stereoselective enzymatic transformation of one enantiomer.High selectivity, mild reaction conditions, environmentally friendly.Pharmaceutical synthesis, fine chemical production.

Assessment of Enantiomeric Excess and Optical Purity

Once a chiral separation has been performed, it is crucial to accurately determine the enantiomeric purity of the resulting product. The enantiomeric excess (ee) is a measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers. Optical purity is an older term that is often used interchangeably with enantiomeric excess, although it is technically based on the measurement of optical rotation.

The most common and accurate methods for determining enantiomeric excess are chromatographic. Chiral HPLC and chiral GC are the gold standards for this purpose. By using a suitable chiral stationary phase, the two enantiomers can be separated and their respective peak areas can be integrated. The enantiomeric excess can then be calculated from the ratio of these areas.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. The chiral agent interacts with the enantiomers to form diastereomeric complexes or derivatives that have distinct NMR spectra, allowing for the quantification of each enantiomer.

Polarimetry , which measures the rotation of plane-polarized light by a chiral sample, is a classical method for assessing optical purity. While it is a relatively simple technique, its accuracy can be affected by the presence of impurities and the specific experimental conditions. It is often used as a complementary technique to chromatographic or NMR methods.

The following table outlines the primary methods for assessing the enantiomeric excess and optical purity of chiral compounds.

Assessment MethodPrincipleAdvantagesLimitations
Chiral HPLC/GC Separation and quantification of enantiomers based on their differential interaction with a chiral stationary phase.High accuracy and sensitivity, provides a direct measure of enantiomeric ratio.Requires development of a suitable chiral method.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information in addition to enantiomeric ratio.May require the use of expensive chiral reagents, lower sensitivity than chromatography for trace enantiomers.
Polarimetry Measurement of the angle of rotation of plane-polarized light by a chiral sample.Simple and rapid measurement.Indirect measure of purity, sensitive to impurities and experimental conditions.

Through the careful application of these separation, purification, and assessment techniques, it is possible to produce derivatives and analogues of this compound with the high degree of stereochemical purity required for their intended applications.

Exploration of Molecular Interactions and Potential Biological Modulatory Mechanisms of 4 Amino 1 Cyclobutylbutan 1 One in Vitro Studies

Investigation of Receptor Binding Profiles (In Vitro)

In vitro studies are fundamental to characterizing the interaction of a compound with specific receptor targets. This section explores the ligand-receptor dynamics of 4-Amino-1-cyclobutylbutan-1-one, including its binding affinity and selectivity.

Ligand-Receptor Interaction Studies

Currently, publicly available scientific literature lacks specific data from ligand-receptor interaction studies for this compound. Such studies would typically involve radioligand binding assays or surface plasmon resonance to determine how the compound binds to a panel of known receptors. The nature of these interactions, whether they are agonistic, antagonistic, or allosteric, would be crucial in defining the compound's pharmacological profile.

Affinity and Selectivity Assessments

Without experimental data, the affinity (the strength of binding to a receptor) and selectivity (the preference for one receptor over others) of this compound remain undetermined. Affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), while selectivity is assessed by comparing these values across multiple receptor types.

Receptor TargetBinding Affinity (Ki/Kd)Selectivity Profile
Data Not AvailableData Not AvailableData Not Available

Enzyme Inhibition and Activation Studies (In Vitro)

The modulatory effects of a compound on enzyme activity are a critical aspect of its biological characterization. This section details the investigation of this compound as an enzyme modulator.

Characterization of Inhibition Kinetics (Competitive, Non-competitive, Uncompetitive)

There is no available research detailing the enzyme inhibition kinetics of this compound. Determining the mode of inhibition—whether it is competitive (binding to the active site), non-competitive (binding to an allosteric site), or uncompetitive (binding to the enzyme-substrate complex)—is essential for understanding its mechanism of action.

Enzyme TargetType of InhibitionKinetic Parameters (Ki, IC50)
Data Not AvailableData Not AvailableData Not Available

Elucidation of Molecular Mechanisms of Enzyme Modulation

The molecular mechanisms by which this compound might modulate enzyme activity have not been elucidated in published studies. Such investigations would involve techniques like X-ray crystallography of the enzyme-inhibitor complex or computational modeling to visualize the binding interactions at the atomic level.

Structure-Activity Relationships (SAR) in Enzyme Interactions

A comprehensive analysis of the structure-activity relationships (SAR) for this compound and its analogs in the context of enzyme interactions is not present in the current scientific literature. SAR studies involve systematically modifying the chemical structure of a compound to identify which functional groups are crucial for its biological activity. This information is vital for the rational design of more potent and selective enzyme modulators.

Structural MoietyContribution to Activity
Cyclobutyl GroupData Not Available
Aminobutane ChainData Not Available
Ketone GroupData Not Available

Protein-Ligand Interaction Analysis

The characterization of how a small molecule like this compound binds to a protein target is fundamental to understanding its potential biological activity. This is typically achieved through a combination of biophysical and structural biology techniques.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to quantify the binding affinity, stoichiometry, and thermodynamics of protein-ligand interactions. harvard.eduyoutube.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). harvard.edu An exemplary, hypothetical ITC experiment for this compound is outlined in the table below.

ParameterHypothetical ValueDescription
Target ProteinProtein XThe macromolecule to which the ligand binds.
LigandThis compoundThe small molecule being tested.
Binding Affinity (KD)Not DeterminedA measure of how tightly the ligand binds to the protein.
Stoichiometry (n)Not DeterminedThe molar ratio of ligand to protein in the complex.
Enthalpy (ΔH)Not DeterminedThe heat change associated with the binding event.
Entropy (ΔS)Not DeterminedThe change in disorder of the system upon binding.

Surface Plasmon Resonance (SPR) is another label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. SPR provides kinetic data, including association (k_a) and dissociation (k_d) rate constants, from which the binding affinity (K_D) can be calculated.

Currently, there are no publicly available ITC or SPR data specifically for the interaction of this compound with any protein target.

X-ray crystallography is a premier technique for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.govnih.gov This method can reveal the precise binding mode of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding. frontiersin.orguab.cat The process involves growing a crystal of the protein in the presence of the ligand and then diffracting X-rays off the crystal to determine the electron density map and, subsequently, the atomic structure. youtube.com

A hypothetical summary of a successful X-ray co-crystallography experiment is presented in the table below.

ParameterHypothetical FindingSignificance
Protein TargetProtein YThe protein successfully co-crystallized with the ligand.
LigandThis compoundThe ligand bound within the active site of the protein.
Resolution (Å)Not DeterminedIndicates the level of detail in the crystal structure.
Key Interacting ResiduesNot DeterminedAmino acids forming hydrogen bonds, hydrophobic interactions, etc., with the ligand.
Binding Site ConformationNot DeterminedDescribes the shape and properties of the pocket where the ligand binds.

To date, no X-ray co-crystal structures of this compound in complex with a protein have been deposited in the Protein Data Bank or published in scientific literature.

Cell-Based Assays for Mechanistic Pathway Elucidation (Non-Clinical)

Cell-based assays are crucial for understanding the biological effects of a compound in a more complex, physiological context. These assays can shed light on how a compound enters cells and what downstream effects it has on cellular processes.

To exert an intracellular effect, a compound must first cross the cell membrane. Studies to investigate the cellular uptake and subcellular localization of this compound would typically employ techniques such as high-content imaging or mass spectrometry. These methods can determine the efficiency of cellular penetration and identify the specific organelles or compartments where the compound accumulates.

Once inside the cell, a compound can modulate various signaling pathways that control cellular functions. To assess the impact of this compound on these pathways, researchers would use a variety of cell-based assays, such as reporter gene assays, Western blotting to measure changes in protein phosphorylation or expression, or transcriptomic analysis to assess global changes in gene expression.

As with the biophysical and structural data, there is currently no published research detailing the cellular uptake, localization, or effects on intracellular signaling pathways of this compound.

Advanced Analytical Method Development and Characterization for 4 Amino 1 Cyclobutylbutan 1 One

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and conducting quantitative analysis of non-volatile and thermally labile compounds. Its versatility allows for the development of methods specific to the physicochemical properties of 4-Amino-1-cyclobutylbutan-1-one.

The development of a robust HPLC method is crucial for separating the main component from any process-related impurities or degradation products.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for separating polar compounds like primary amines. For this compound, a C18 column is a standard starting point. teledyneisco.com Due to the basic nature of the primary amine, peak tailing can be a significant issue, arising from interactions with residual silanol (B1196071) groups on the silica (B1680970) support. sielc.com To mitigate this, several strategies can be employed:

Mobile Phase Additives: Incorporating an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, into the mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol) can improve peak shape by protonating the amine and minimizing silanol interactions. sielc.comhplc.eu

End-capped Columns: Using modern, high-purity silica columns that are thoroughly end-capped reduces the number of available silanol groups.

Alternative Stationary Phases: Columns with embedded polar groups or those designed for polar analytes, such as AQ-type C18 or polar-end-capped phases, can offer alternative selectivity and improved peak symmetry. nih.gov

Normal-Phase (NP) HPLC: While less common for purity analysis, NP-HPLC can provide orthogonal selectivity to RP-HPLC, which is valuable for separating impurities with different polarity profiles. In NP-HPLC, a polar stationary phase (e.g., silica, diol, or cyano) is used with a non-polar mobile phase (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). nih.gov For primary amines, peak tailing can also occur in NP-HPLC. The addition of a small amount of a volatile amine, such as triethylamine (B128534) or n-propylamine, to the mobile phase is often necessary to block active sites on the stationary phase and achieve symmetrical peaks. nih.gov

Quantitative analysis is typically performed using a UV detector, assuming the molecule possesses a suitable chromophore. If the chromophore provides insufficient sensitivity, derivatization with a UV-absorbing tag or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary. sielc.comchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for this compound

Parameter Reversed-Phase HPLC Normal-Phase HPLC
Stationary Phase C18, 5 µm, 4.6 x 250 mm Silica or Diol, 5 µm, 4.6 x 250 mm

| Mobile Phase | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | A: Hexane B: Ethanol with 0.1% n-propylamine | | Elution Mode | Gradient | Isocratic or Gradient | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Column Temperature | 30-40 °C | Ambient | | Detection | UV (e.g., 210 nm) or ELSD | UV (if derivatized) or ELSD |

Since the structure of this compound contains a stereocenter, it is critical to separate and quantify the enantiomers. Chiral HPLC using a chiral stationary phase (CSP) is the most effective method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including β-aminoketones. nih.govsemanticscholar.org

Method development for chiral separation typically involves screening various polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, IA, IB) under normal-phase conditions. nih.govlookchem.com The mobile phase usually consists of a non-polar alkane (like n-hexane or n-heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). lookchem.comresearchgate.net The choice of alcohol and its concentration in the mobile phase can significantly impact the retention times and the enantiomeric resolution. researchgate.net Studies on similar β-aminoketones have shown that cellulose-based CSPs often provide higher enantioselectivity compared to amylose-based CSPs for this class of compounds. nih.govsemanticscholar.org

Table 2: Typical Screening Conditions for Chiral HPLC Separation

Parameter Condition
Chiral Stationary Phases Chiralcel® OD-H, Chiralpak® IA, Chiralpak® IB
Mobile Phase n-Hexane / Isopropanol mixtures (e.g., 90:10, 80:20 v/v)
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min
Detection UV (e.g., 210 nm or 254 nm)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, due to the polarity and low volatility of this compound, stemming from its primary amine and ketone functional groups, direct analysis by GC is not feasible. Chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov

Common derivatization strategies for compounds with active hydrogens (as in -NH2 and enolizable ketone groups) include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. nih.govresearchgate.net TBDMS derivatives, formed using reagents like MTBSTFA, are generally more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Alkylation: This method can also be employed and may offer more stable derivatives compared to silylation for certain polyfunctional amines. nih.gov

Oximation: To prevent tautomerism of the ketone functional group, an initial oximation step using methoxyamine hydrochloride can be performed before silylation. researchgate.net

Once derivatized, the resulting product can be analyzed by GC-MS. The electron impact (EI) ionization source provides reproducible fragmentation patterns that are useful for structural elucidation and identification by comparison with mass spectral libraries. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis offers exceptionally high separation efficiency and is an excellent orthogonal technique to HPLC. youtube.com For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. In CZE, separation is based on the different migration speeds of analytes in an electric field, which is dependent on their charge-to-size ratio. mystudycart.com

Under acidic buffer conditions (pH < pKa of the amine), the compound will be positively charged and migrate towards the cathode. The separation efficiency in CE is typically much higher than in HPLC because of the flat, plug-like profile of the electroosmotic flow (EOF). youtube.com This allows for the high-resolution separation of the main compound from closely related impurities that might differ slightly in charge or hydrodynamic radius.

For detection, UV absorbance can be used. If higher sensitivity is needed, derivatization of the primary amine with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC), allows for highly sensitive laser-induced fluorescence (LIF) detection. nih.gov

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the detection and quantification of trace-level impurities and for metabolite profiling. The high selectivity and sensitivity of MS/MS allow for the detection of compounds at parts-per-million (ppm) levels or lower, even in complex matrices. nih.gov

For trace analysis of potential genotoxic impurities in the this compound drug substance, an LC-MS/MS method would be developed. nih.gov The separation is achieved using RP-HPLC, often with volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure compatibility with the mass spectrometer. The effluent is introduced into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov ESI is typically well-suited for polar, ionizable molecules.

In tandem mass spectrometry, a specific precursor ion (e.g., the molecular ion [M+H]+ of an impurity) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise, enabling accurate quantification at very low levels. medsci.org This approach is also ideal for identifying and quantifying metabolites in biological samples without the need for derivatization. youtube.com

Quality Control and Reference Standard Characterization

A well-characterized reference standard is essential for the quality control of a drug substance, serving as the benchmark against which production batches are tested. casss.org The characterization of a this compound reference standard requires a comprehensive set of orthogonal analytical techniques to unequivocally confirm its identity, purity, and content. novabioassays.com

The characterization process typically includes:

Identity Confirmation: The structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.

Purity Assessment: Chromatographic purity is determined using a validated, stability-indicating HPLC method. nih.gov Orthogonal methods, such as CE, should be used to confirm the absence of co-eluting impurities.

Chiral Purity: The enantiomeric excess is determined using a validated chiral HPLC method.

Volatile Impurities and Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any residual solvents from the manufacturing process.

Water Content: Karl Fischer titration is performed to determine the water content.

Content/Assay: The absolute content is determined by a mass balance approach, subtracting the percentages of all impurities (organic, inorganic, water, residual solvents) from 100%. Alternatively, quantitative NMR (qNMR) can be used for a direct and highly accurate assay determination. sigmaaldrich.com

Once qualified, the reference standard must be stored under controlled conditions to ensure its stability and is periodically re-tested as part of a stability monitoring program. nih.gov

Future Research Directions and Translational Potential in Chemical Science

Expanding the Synthetic Scope and Access to Analogues

The development of robust and versatile synthetic methodologies is crucial for exploring the chemical space around the 4-Amino-1-cyclobutylbutan-1-one scaffold. Current research highlights sophisticated strategies for the functionalization of cyclobutyl ketones, which can be adapted and expanded to generate a diverse library of analogues. nih.govresearchgate.netnih.gov

A primary research direction involves leveraging sequential C–H/C–C functionalization strategies. nih.govnih.gov One such advanced method begins with readily available cyclobutyl aryl ketones to produce cis-γ-functionalized derivatives. nih.govnih.gov This process involves an optimized Norrish-Yang procedure to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This highly strained intermediate can then undergo a ligand-enabled, palladium-catalyzed C–C bond cleavage and functionalization. This sequence allows for the stereospecific synthesis of valuable cis-γ-(hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones. nih.govnih.gov The resulting benzoyl moiety can be further converted into a wide array of functional groups, including amides and esters, thereby providing access to a broad range of analogues. nih.govresearchgate.netnih.gov

Further expansion of synthetic scope could involve adapting other methodologies, such as the Michael addition of nitrogen nucleophiles to cyclobutene derivatives, a strategy that has proven effective for preparing cyclobutane (B1203170) β-amino acids. chemistryviews.org Exploring [2+2] cycloaddition strategies, which are common for creating cyclobutane rings, could also yield novel precursors and analogues. chemistryviews.org The development of these synthetic routes is essential, as the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes often requires complex pathways, indicating a need for new, more efficient methods. researchgate.netnih.gov

Synthetic Strategy Description Potential Analogues
Sequential C–H/C–C Functionalization A two-step process involving a Norrish-Yang cyclization followed by a palladium-catalyzed C–C cleavage/functionalization of cyclobutyl aryl ketones. nih.govnih.govcis-1,3-difunctionalized cyclobutanes with various aryl, heteroaryl, alkenyl, and alkynyl substituents. nih.gov
Michael Addition Nucleophilic addition of amines to cyclobutene-1-carboxylic acid derivatives to form β-amino cyclobutane structures. chemistryviews.orgtrans-β-N-heterocyclic cyclobutane derivatives and related peptidomimetics. chemistryviews.org
[2+2] Cycloaddition A common strategy for the fundamental construction of the cyclobutane ring system. chemistryviews.orgDiverse substituted cyclobutane precursors for further elaboration.

Deeper Mechanistic Understanding of Reactivity and Biological Interactions

A thorough understanding of the chemical reactivity of the this compound scaffold is fundamental to its application. The cyclobutyl ketone motif exhibits unique reactivity patterns driven by its inherent ring strain. Photochemical reactions, such as the Norrish type II reaction, are particularly promising for selectively cleaving γ-C–H bonds via hydrogen atom transfer to the photoexcited carbonyl group. nih.govacs.org This reactivity provides a pathway to intermediates like bicyclo[1.1.1]pentan-2-ols, which are key for subsequent functionalization. nih.gov

The mechanism of palladium-catalyzed C-C cleavage in these systems is also a critical area for investigation. Plausible catalytic cycles may involve Pd(II)/Pd(IV) catalysis, where hydroxyl coordination to a Pd(II) center is followed by a strain-release-driven β-carbon elimination to form a key organopalladium(II) intermediate. nih.gov Deeper mechanistic studies could elucidate the precise nature of the catalytic cycle and the factors controlling stereoselectivity, enabling more refined and efficient synthetic methods.

From a biological perspective, the interaction of this scaffold with biomolecules is of significant interest. The cyclobutane ring is known to be relatively inert chemically and can enhance metabolic stability in drug candidates. nih.govru.nl Its rigid, puckered three-dimensional structure can enforce specific conformations, which is advantageous for binding to biological targets. nih.govru.nl Future research should focus on identifying specific protein targets and understanding the structure-activity relationships (SAR) that govern these interactions. This would involve synthesizing focused libraries of analogues and screening them against various biological targets to uncover potential therapeutic applications.

Development of Advanced Materials or Probes Incorporating the this compound Scaffold

The unique structural and chemical properties of the this compound scaffold make it an attractive building block for advanced materials and chemical probes. The conformational rigidity imparted by the cyclobutane ring can be exploited to create highly ordered materials. For example, incorporating this scaffold into polymer backbones could lead to materials with controlled folding properties, similar to how cyclobutane β-amino acids are used to construct helical foldamers. chemistryviews.org

Furthermore, the scaffold's bifunctionality—possessing both a reactive ketone and an amino group—allows for orthogonal chemical modifications. This feature is highly valuable in the development of chemical probes. The amino group could be functionalized with a reporter molecule (e.g., a fluorophore), while the ketone or other positions on the cyclobutane ring could be modified with a reactive group designed to bind covalently to a specific biological target. The defined stereochemistry achievable in 1,3-disubstituted cyclobutane systems would allow for precise spatial orientation of these functionalities, creating highly selective probes for studying biological processes.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the discovery and optimization of molecules like this compound. nih.govnih.gov Machine learning (ML) models are poised to have a transformative impact by dramatically speeding up computational algorithms and enhancing the insights gained from computational chemistry. nih.govnih.gov

One key application is the prediction of chemical reactions and properties. ML models can be trained on vast datasets of known chemical reactions to predict the outcomes, yields, and optimal conditions for the synthesis of new analogues. rjptonline.org This predictive power can significantly reduce the number of trial-and-error experiments required, saving time and resources. rjptonline.org For a novel scaffold like this compound, AI can help design synthetic routes to derivatives with desired properties. rjptonline.org

Moreover, AI and ML are increasingly used in drug discovery to predict the biological activity and pharmacokinetic properties of new compounds. nih.govnih.govarxiv.org By analyzing the structural features of the this compound scaffold and its analogues, ML models can predict their potential to interact with specific biological targets. arxiv.org This enables the computational screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. The integration of natural language processing allows models to understand textual information from biochemical databases, enabling predictions for new molecules on unseen bioassays in a zero-shot or few-shot learning context. arxiv.org

AI/ML Application Area Description Impact on Research
Reaction Prediction Models are trained to predict the products and yields of chemical reactions based on reactants and conditions. rjptonline.orgAccelerates the planning of synthetic routes to novel analogues and reduces experimental failures. rjptonline.org
Property Prediction AI algorithms predict physicochemical properties, biological activity, and toxicity based on molecular structure. nih.govnih.govEnables high-throughput virtual screening to identify candidates with optimal drug-like properties.
Materials Design ML is used to establish structure-property relationships to design new materials with desired characteristics. rjptonline.orgGuides the synthesis of polymers or probes with specific, predictable functionalities.
Generative Models AI can design entirely new molecules based on a set of desired properties. springerprofessional.deProposes novel analogues of the scaffold that chemists might not have conceived, expanding the accessible chemical space.

Role of this compound as a Privileged Structure in Chemical Biology

The cyclobutane ring is an emerging scaffold in medicinal chemistry, and structures containing it may be considered "privileged." researchgate.netnih.gov A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The this compound scaffold combines the beneficial properties of the cyclobutane ring with the versatility of the amino ketone functionality.

The cyclobutane moiety is increasingly utilized in drug design to confer advantageous properties. nih.govru.nl These include:

Conformational Restriction: The rigid nature of the ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a target protein. nih.govru.nl

Improved Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate. nih.gov

Three-Dimensional Diversity: The puckered, non-planar structure of cyclobutane provides novel three-dimensional arrangements of pharmacophoric groups, allowing for better exploration of binding pockets. nih.govru.nl

Bioisosterism: Cyclobutane rings can serve as bioisosteres for other groups, such as phenyl rings or alkenes, while improving properties like solubility and reducing planarity. researchgate.netnih.gov

For example, the cis-1,3-disubstituted cyclobutane moiety has been successfully incorporated into structurally novel kinase inhibitors, demonstrating the utility of this specific arrangement in biologically active molecules. researchgate.net Given these demonstrated benefits, the this compound scaffold represents a promising framework for the development of new therapeutics across various disease areas. Future research should focus on systematically exploring its potential as a privileged structure by synthesizing and screening diverse libraries to identify new biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.